molecular formula C15H13NO3 B2451741 4-Benzamido-2-methylbenzoic acid CAS No. 1305606-71-6

4-Benzamido-2-methylbenzoic acid

Cat. No.: B2451741
CAS No.: 1305606-71-6
M. Wt: 255.273
InChI Key: NVTQIHPWOLNVOJ-UHFFFAOYSA-N
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Description

4-Benzamido-2-methylbenzoic acid is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . It is also known as 4-(Benzoylamino)-2-methylbenzoic acid. This compound is a derivative of benzoic acid and is characterized by the presence of a benzamido group at the fourth position and a methyl group at the second position on the benzene ring.

Scientific Research Applications

4-Benzamido-2-methylbenzoic acid has several applications in scientific research:

Safety and Hazards

The safety information for 4-Benzamido-2-methylbenzoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding release to the environment, and wearing protective gloves .

Future Directions

While the exact future directions for 4-Benzamido-2-methylbenzoic acid are not explicitly mentioned in the search results, it’s worth noting that benzamides have been widely used in drug discovery . Therefore, it’s plausible that this compound could also be explored in this context.

Preparation Methods

The synthesis of 4-Benzamido-2-methylbenzoic acid can be achieved through various methods. One common synthetic route involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient.

Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction uses organoboron reagents and palladium catalysts under mild and functional group tolerant conditions .

Chemical Reactions Analysis

4-Benzamido-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the benzamido group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Comparison with Similar Compounds

4-Benzamido-2-methylbenzoic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

4-benzamido-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10-9-12(7-8-13(10)15(18)19)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTQIHPWOLNVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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